Tpt-Ammoniumsalz

Übersicht

Beschreibung

Quaternary ammonium compounds, referred to as QACs, are cationic substances with a structure on the edge of organic and inorganic chemistry and unique physicochemical properties . They are used in a wide range of applications including as antimicrobials, fabric softeners, and hair conditioners .

Synthesis Analysis

Quaternary ammonium compounds are prepared by the alkylation of tertiary amines. Industrial production of commodity quat salts usually involves hydrogenation of fatty nitriles, which can generate primary or secondary amines. These amines are then treated with methyl chloride .

Molecular Structure Analysis

QACs possess completely different electron distribution. The nitrogen atom in alkylamines is negatively charged, whereas it becomes positive in tetraethylammonium ion .

Chemical Reactions Analysis

Quaternary ammonium cations are unreactive toward even strong electrophiles, oxidants, and acids. They also are stable toward most nucleophiles .

Physical and Chemical Properties Analysis

Compared to the ammonium cation, QACs are generally much bulkier. Four alkyl/aryl substituents in QACs also account for significant separation of R4N+ from its counter anion, especially in solution .

Wissenschaftliche Forschungsanwendungen

Wasseraufbereitung

Tpt-Ammoniumsalz-Polymere sind aufgrund ihrer guten Wasserlöslichkeit, einstellbaren Kationizität und Nichttoxizität sehr effektiv in der Wasseraufbereitung. Sie werden verwendet, um Schadstoffe zu entfernen, indem sie die Flockungs- und Koagulationsprozesse verbessern, was für die Aufrechterhaltung sauberer Wasserversorgung entscheidend ist .

Alltagschemikalien

Bei der Herstellung von Alltagschemikalien dienen Tpt-Ammoniumsalze als antimikrobielle Mittel und Tenside. Ihre Fähigkeit, mikrobielle Zellmembranen zu zerstören, macht sie in Desinfektionsmitteln und Hygienemitteln wertvoll und trägt zur Hygiene und öffentlichen Gesundheit bei .

Erdölexploration

Die Ölindustrie nutzt Tpt-Ammoniumsalze aufgrund ihrer Korrosionsschutz-Eigenschaften und als Additive in Bohrflüssigkeiten. Sie tragen zur Stabilisierung des Bohrprozesses und zur Vermeidung von Korrosion von Geräten bei, was für eine sichere und effiziente Erdölgewinnung unerlässlich ist .

Papierherstellung

In der Papierherstellung werden diese Salze verwendet, um die Festigkeit und Qualität von Papier zu verbessern. Sie fungieren als Nassfestigkeitsmittel und verbessern die Haltbarkeit von Papierprodukten, insbesondere von solchen, die feuchten Bedingungen standhalten müssen .

Textil-Druck und -Färbung

Tpt-Ammoniumsalze spielen in der Textilindustrie als Textilweichmacher und antistatische Mittel eine Rolle. Sie verändern die Oberfläche des Gewebes, sorgen für ein weicheres Gefühl und reduzieren statische Aufladung, wodurch der Komfort und die Nutzbarkeit von Textilprodukten verbessert werden .

Biotechnologie und Medizin

Diese Salze haben Anwendungen in der Biotechnologie und Medizin, insbesondere bei der Synthese von biologisch aktiven Verbindungen. Sie können verwendet werden, um neuartige Formen von Pflanzenwachstumsregulatoren zu erzeugen, die die Wirksamkeit beibehalten und gleichzeitig die physikalisch-chemischen Eigenschaften für den landwirtschaftlichen Einsatz verbessern .

Wirkmechanismus

Target of Action

Tpt ammonium salt, as a type of quaternary ammonium salt (QAS), primarily targets microbial cells . The primary targets are the cell walls and membranes of bacteria and fungi . QASs are known for their broad-spectrum antibacterial activity .

Mode of Action

The mode of action of Tpt ammonium salt involves its interaction with the cellular membrane of microorganisms . QASs are adsorbed onto and penetrate the cell wall of bacteria . Afterward, reactions with lipids or proteins of the cell membrane occur, resulting in the disorganization of structures and leakage of low molecular weight components .

Biochemical Pathways

The biochemical pathways affected by Tpt ammonium salt are related to the transport of ammonium across membranes . High-affinity ammonium transporters (AMTs) are responsible for ammonium uptake and transport . The overexpression of certain AMTs can enhance plant growth and increase plant susceptibility to toxic methylammonium .

Result of Action

The result of the action of Tpt ammonium salt is the inhibition of microbial growth . The antibacterial efficiency of QASs can be increased with the chain length increase from 3 to 16 . The antibacterial activity of individual/non-NO releasing and dual-action/NO-releasing quaternary ammonium modified poly(amidoamine) dendrimers were assessed against Gram-negative P. aeruginosa and Gram-positive S. aureus .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the antibacterial performance of QASs decreases in the presence of chloride ions and humic acid . Furthermore, the microbiocidal efficacy of QASs is stronger at lower pH .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tpt ammonium salt plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Tpt ammonium salt has been shown to interact with high-affinity ammonium transporters in plants, such as those found in Arabidopsis thaliana . These interactions are essential for the transport of ammonium across cellular membranes, facilitating nitrogen uptake and distribution within the organism. Additionally, Tpt ammonium salt may interact with other biomolecules involved in nitrogen metabolism, further highlighting its importance in biochemical processes.

Cellular Effects

The effects of Tpt ammonium salt on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, Tpt ammonium salt can affect the expression of genes related to ammonium transport and metabolism . This modulation can lead to changes in cellular metabolism, impacting processes such as nitrogen assimilation and amino acid synthesis. Furthermore, Tpt ammonium salt may influence cell signaling pathways that regulate growth and development, thereby affecting overall cellular function.

Molecular Mechanism

The molecular mechanism of Tpt ammonium salt involves several key interactions at the molecular level. Tpt ammonium salt exerts its effects by binding to specific biomolecules, such as high-affinity ammonium transporters . This binding can result in the activation or inhibition of these transporters, thereby modulating their activity. Additionally, Tpt ammonium salt may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in nitrogen metabolism and other cellular processes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tpt ammonium salt can change over time. The stability and degradation of Tpt ammonium salt are important factors that influence its long-term effects on cellular function. Studies have shown that Tpt ammonium salt can remain stable under certain conditions, allowing for sustained effects on cellular processes . Over time, Tpt ammonium salt may degrade, leading to a reduction in its activity and effectiveness. Long-term studies in vitro and in vivo have provided valuable insights into the temporal effects of Tpt ammonium salt, highlighting its potential for sustained biochemical modulation.

Dosage Effects in Animal Models

The effects of Tpt ammonium salt can vary with different dosages in animal models. At low doses, Tpt ammonium salt may have beneficial effects on cellular function, such as enhancing nitrogen metabolism and promoting growth. At high doses, Tpt ammonium salt may exhibit toxic or adverse effects, potentially disrupting cellular processes and causing cellular damage. Studies in animal models have identified threshold effects, where the benefits of Tpt ammonium salt are maximized at specific dosages, while higher doses result in toxicity . These findings underscore the importance of dosage optimization in the application of Tpt ammonium salt.

Metabolic Pathways

Tpt ammonium salt is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes and cofactors that facilitate the assimilation and utilization of ammonium within cells . For example, Tpt ammonium salt may enhance the activity of enzymes involved in the synthesis of amino acids, thereby promoting protein synthesis and overall cellular function. Additionally, Tpt ammonium salt can influence metabolic flux, altering the levels of key metabolites and impacting cellular metabolism.

Transport and Distribution

The transport and distribution of Tpt ammonium salt within cells and tissues are mediated by specific transporters and binding proteins. In plants, high-affinity ammonium transporters play a crucial role in the uptake and distribution of Tpt ammonium salt . These transporters facilitate the movement of Tpt ammonium salt across cellular membranes, ensuring its proper localization and accumulation within cells. Additionally, binding proteins may interact with Tpt ammonium salt, influencing its transport and distribution within tissues.

Subcellular Localization

The subcellular localization of Tpt ammonium salt is essential for its activity and function. Tpt ammonium salt may be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. Targeting signals and post-translational modifications can influence the localization of Tpt ammonium salt, ensuring its proper distribution within cells . For example, Tpt ammonium salt may be localized to the cytoplasm, where it interacts with enzymes involved in nitrogen metabolism, or to the plasma membrane, where it modulates the activity of ammonium transporters.

Eigenschaften

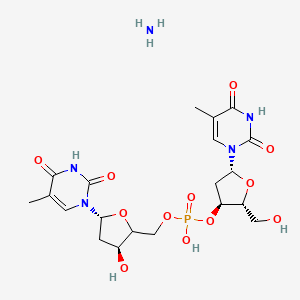

IUPAC Name |

azane;[(3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N4O12P.H3N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);1H3/t11-,12-,13+,14?,15+,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUIEHHWVRHMDA-HOXVELFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N5O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)

![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)